molecular formula C10H10BrNOS B5233277 3-(2-bromophenoxy)propyl thiocyanate

3-(2-bromophenoxy)propyl thiocyanate

Cat. No.: B5233277
M. Wt: 272.16 g/mol
InChI Key: AVFKXRRRALEIEB-UHFFFAOYSA-N
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Description

3-(2-Bromophenoxy)propyl thiocyanate is an organic compound characterized by a bromophenoxy group attached to a propyl chain, which in turn is linked to a thiocyanate group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromophenol and propylene oxide.

  • Reaction Process: The reaction involves the nucleophilic substitution of propylene oxide with 2-bromophenol to form 3-(2-bromophenoxy)propanol.

  • Conversion to Thiocyanate: The resulting alcohol is then reacted with thiocyanate salts (e.g., potassium thiocyanate) to yield this compound.

Industrial Production Methods:

  • Batch Process: The compound is often synthesized in a batch process, where the reactants are mixed in a controlled environment to ensure consistent product quality.

  • Purification: The final product is purified through techniques such as recrystallization or distillation to remove impurities.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

  • Substitution: Nucleophilic substitution reactions are common, where the bromine atom in the bromophenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

  • Reduction: Lithium aluminum hydride (LiAlH₄)

  • Substitution: Various nucleophiles (e.g., sodium iodide, sodium azide)

Major Products Formed:

  • Oxidation Products: Bromophenol derivatives, carboxylic acids

  • Reduction Products: Alcohols, amines

  • Substitution Products: Iodophenoxypropyl thiocyanate, azido derivatives

Scientific Research Applications

3-(2-Bromophenoxy)propyl thiocyanate has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Studied for its potential therapeutic applications, such as in the development of new drugs.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways:

  • Molecular Targets: The thiocyanate group can interact with metal ions, forming complexes that may influence biological processes.

  • Pathways Involved: The bromophenoxy group can affect signaling pathways related to cell growth and differentiation.

Comparison with Similar Compounds

  • 3-(2-Chlorophenoxy)propyl thiocyanate

  • 3-(2-Fluorophenoxy)propyl thiocyanate

  • 3-(2-Iodophenoxy)propyl thiocyanate

Uniqueness: 3-(2-Bromophenoxy)propyl thiocyanate is unique due to the presence of the bromine atom, which imparts different chemical and biological properties compared to its chloro-, fluoro-, and iodo- counterparts.

This comprehensive overview highlights the significance of this compound in various fields and its potential for future applications

Properties

IUPAC Name

3-(2-bromophenoxy)propyl thiocyanate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNOS/c11-9-4-1-2-5-10(9)13-6-3-7-14-8-12/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFKXRRRALEIEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCCCSC#N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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